molecular formula C24H26N2O3S B11357258 N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methylbutanamide

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methylbutanamide

Cat. No.: B11357258
M. Wt: 422.5 g/mol
InChI Key: VZSRGQNYVBTPHL-UHFFFAOYSA-N
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Description

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methylbutanamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzyl group, a phenyl group, and a sulfamoyl group attached to a phenyl ring, which is further connected to a 3-methylbutanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-3-methylbutanamide

InChI

InChI=1S/C24H26N2O3S/c1-19(2)17-24(27)25-21-13-15-23(16-14-21)30(28,29)26(22-11-7-4-8-12-22)18-20-9-5-3-6-10-20/h3-16,19H,17-18H2,1-2H3,(H,25,27)

InChI Key

VZSRGQNYVBTPHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methylbutanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with benzyl chloride in the presence of a base to form N-benzyl-4-aminobenzenesulfonamide. This intermediate is then reacted with phenyl isocyanate to form N-{4-[benzyl(phenyl)sulfamoyl]phenyl}amine. Finally, this compound is acylated with 3-methylbutanoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfinamide derivatives, and various substituted benzyl or phenyl compounds.

Scientific Research Applications

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methylbutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

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